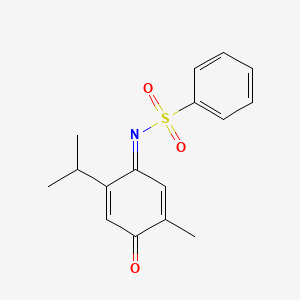
N-(2-isopropyl-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-isopropyl-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide, also known as ICM-7555, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
N-(2-isopropyl-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has been studied for its potential therapeutic effects in various fields of research. It has shown promise in the treatment of cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of tumor cells and induce apoptosis. Inflammation studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has been found to have neuroprotective effects and can improve cognitive function in animal models.
Mechanism of Action
N-(2-isopropyl-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. It inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the inhibition of cell growth and induction of apoptosis. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response. Additionally, this compound has been found to modulate the activity of ion channels, which can affect neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It can reduce tumor growth and induce apoptosis in cancer cells. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has been found to have neuroprotective effects and can improve cognitive function. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
N-(2-isopropyl-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. Additionally, its therapeutic potential has only been studied in animal models, and more research is needed to determine its efficacy in humans.
Future Directions
There are several future directions for research on N-(2-isopropyl-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide. One area of research is the development of novel analogs with improved pharmacological properties. Another area of research is the investigation of its potential therapeutic effects in other fields, such as cardiovascular disease and metabolic disorders. Additionally, more research is needed to fully understand its mechanism of action and biochemical and physiological effects. Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Synthesis Methods
N-(2-isopropyl-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,5-cyclohexadiene-1,4-dione with isopropylamine and 4-toluenesulfonyl chloride. The resulting product is then purified through recrystallization to obtain the final compound.
properties
IUPAC Name |
(NE)-N-(5-methyl-4-oxo-2-propan-2-ylcyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11(2)14-10-16(18)12(3)9-15(14)17-21(19,20)13-7-5-4-6-8-13/h4-11H,1-3H3/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAZFEQBMGEEKE-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS(=O)(=O)C2=CC=CC=C2)C(=CC1=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(=CC1=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)

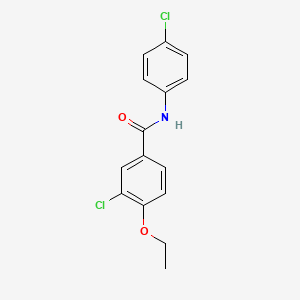
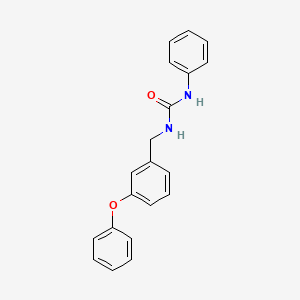
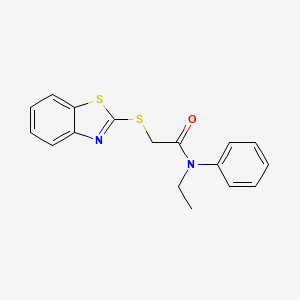
![ethyl 2-(2-furyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5784921.png)
![4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5784928.png)
![N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5784930.png)

![methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B5784951.png)
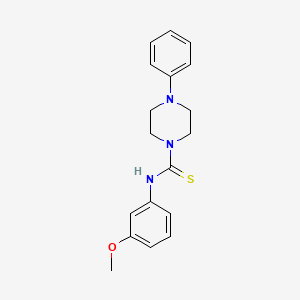
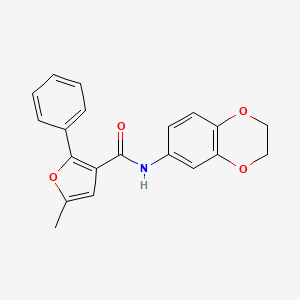

![N'-[(2-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5785000.png)